4-(Acetylamino)-2-nitrobenzoic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

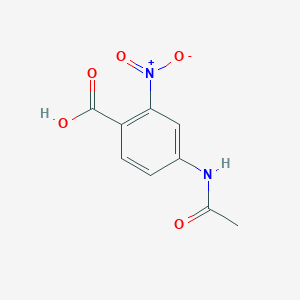

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-acetamido-2-nitrobenzoic acid, reflecting its structural composition and substitution pattern. The compound is registered under the Chemical Abstracts Service number 21573-29-5, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₉H₈N₂O₅ indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 224.17 grams per mole.

The structural framework consists of a benzoic acid core with two distinct functional groups strategically positioned on the aromatic ring. The acetylamino group (-NHCOCH₃) occupies the para position (position 4) relative to the carboxylic acid group, while the nitro group (-NO₂) is located at the ortho position (position 2). This specific substitution pattern creates a unique electronic environment that influences the compound's chemical properties and reactivity. The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14), while the simplified molecular-input line-entry system notation is CC(=O)NC1=CC(=C(C=C1)C(=O)O)N+[O-].

The molecular structure analysis reveals the presence of multiple functional groups that contribute to the compound's overall properties. The carboxylic acid group provides acidic character and hydrogen bonding capability, while the acetylamino group introduces both hydrogen bond donor and acceptor sites. The nitro group serves as a strong electron-withdrawing substituent, significantly affecting the electronic distribution throughout the aromatic system. This combination of functional groups creates a molecule with diverse chemical behavior and potential for various intermolecular interactions.

Crystallographic Structure Determination via X-ray Diffraction

X-ray diffraction analysis provides fundamental insights into the solid-state structure of crystalline materials through the application of Bragg's law, which describes the condition for constructive interference when X-rays interact with the periodic array of atoms in a crystal. The mathematical expression of this principle is $$ n\lambda = 2d \sin \theta $$, where n represents the diffraction order, λ is the X-ray wavelength, d is the spacing between atomic planes, and θ is half the scattering angle. This technique allows for the determination of unit cell parameters, space group symmetries, and precise atomic positions within the crystal lattice.

While specific crystallographic data for this compound is limited in the available literature, related compounds provide valuable structural insights. The crystallographic analysis of similar acetamido-nitrobenzoic acid derivatives reveals common structural motifs including intermolecular hydrogen bonding networks formed through carboxylic acid dimers and acetylamino group interactions. These structural features contribute to the overall crystal packing arrangements and influence the physical properties of the solid material.

The X-ray diffraction pattern analysis, represented as a diffractogram plotting X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for phase identification and quantitative analysis. For acetamido-nitrobenzoic acid compounds, characteristic diffraction peaks arise from the systematic arrangement of molecules within the crystal lattice, reflecting the specific hydrogen bonding patterns and molecular conformations adopted in the solid state. The peak broadening analysis can provide information about crystallite size and strain within the material, while the unit cell parameter determination allows for precise characterization of the three-dimensional crystal structure.

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound employs multiple complementary techniques to elucidate structural features and molecular dynamics. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environment within the molecule, while carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework and substitution patterns. Related acetamido compounds demonstrate characteristic chemical shift patterns that can be extrapolated to understand the spectroscopic behavior of this target compound.

Fourier transform infrared spectroscopy reveals the vibrational modes associated with specific functional groups within the molecule. The acetylamino group typically exhibits characteristic stretching vibrations around 3400-3500 cm⁻¹ for the nitrogen-hydrogen bond, while the carbonyl stretching of the acetyl group appears around 1650-1680 cm⁻¹. The nitro group contributes asymmetric and symmetric stretching vibrations in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. The carboxylic acid functionality displays a broad hydroxyl stretching band around 2500-3300 cm⁻¹ and carbonyl stretching near 1700 cm⁻¹.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the corresponding bending vibrations occur at lower frequencies around 800-900 cm⁻¹ depending on the substitution pattern. The infrared spectrum also provides information about intermolecular hydrogen bonding through the broadening and shifting of characteristic absorption bands. The detailed vibrational assignment requires comparison with calculated frequencies from density functional theory calculations to ensure accurate interpretation of the observed spectral features.

Ultraviolet-visible spectroscopy reveals electronic transitions within the molecule, particularly those involving the conjugated aromatic system and the electron-withdrawing nitro group. The absorption spectrum typically shows multiple bands corresponding to π→π* transitions within the aromatic ring system and n→π* transitions associated with the nitro group chromophore. The presence of the acetylamino and nitro substituents significantly influences the electronic absorption characteristics through their electron-donating and electron-withdrawing effects, respectively.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insights into the electronic structure and chemical properties of this compound through quantum mechanical methods. These computational approaches allow for the determination of optimized molecular geometries, vibrational frequencies, and electronic properties that complement experimental observations. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy analysis reveals crucial information about the chemical reactivity and stability of the compound.

Related studies on acetamido-nitrobenzoic acid derivatives demonstrate that density functional theory calculations using basis sets such as 6-31G**++ with the B3LYP functional provide reliable predictions of molecular properties. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, typically ranging from 7 to 8 electron volts for similar compounds, indicates the chemical and kinetic stability of the system. These calculations also provide insights into the charge distribution throughout the molecule and the relative contributions of different functional groups to the overall electronic structure.

Molecular orbital analysis reveals the nature of frontier orbitals and their involvement in chemical reactions. The highest occupied molecular orbital typically exhibits significant contribution from the aromatic ring system and the acetylamino group, while the lowest unoccupied molecular orbital shows substantial character from the nitro group and the aromatic system. This orbital distribution pattern influences the compound's reactivity toward electrophilic and nucleophilic reagents.

Natural bond orbital analysis provides detailed information about charge transfer and delocalization effects within the molecule. This analysis reveals the extent of conjugation between the aromatic system and the substituent groups, as well as the stabilizing interactions that contribute to the overall molecular stability. The computational results also enable the prediction of spectroscopic properties, including infrared frequencies and electronic absorption spectra, facilitating the interpretation of experimental data.

Tautomerism and Conformational Analysis

Tautomerism in this compound involves the potential for proton migration between different positions within the molecule, particularly affecting the acetylamino group and the carboxylic acid functionality. Prototropic tautomerism, the most common form involving hydrogen atom relocation, can occur through acid- or base-catalyzed mechanisms involving deprotonation, formation of delocalized intermediates, and reprotonation at alternative positions.

The acetylamino group can potentially undergo amide-imidic acid tautomerism, where the hydrogen migrates from the nitrogen to the carbonyl oxygen, resulting in the equilibrium H-N-C=O ⇌ N=C-O-H. This tautomeric interconversion affects the chemical behavior and reactivity of the compound, particularly in solution where the equilibrium position depends on factors such as solvent polarity, temperature, and pH conditions.

The nitro group can also participate in tautomeric equilibria through the nitro-aci-nitro transformation, involving the migration of a hydrogen atom from an adjacent carbon to form a nitronic acid structure. However, this type of tautomerism is less likely in this compound due to the absence of easily abstractable hydrogen atoms adjacent to the nitro group.

Conformational analysis reveals the preferred spatial arrangements of the molecule, particularly regarding the rotation around single bonds connecting the substituent groups to the aromatic ring. The acetylamino group can adopt different orientations relative to the aromatic plane, influenced by steric interactions and electronic effects. The carboxylic acid group can exist in syn or anti conformations with respect to the adjacent nitro group, affecting the overall molecular shape and intermolecular interactions.

Computational studies using density functional theory methods provide detailed energy profiles for conformational changes and tautomeric equilibria. These calculations reveal the relative stabilities of different molecular forms and the energy barriers associated with interconversion processes. The results indicate which tautomeric forms are most prevalent under standard conditions and how external factors such as solvent environment or complexation with other molecules might shift these equilibria.

Propriétés

IUPAC Name |

4-acetamido-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKOLPCSICJNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175922 | |

| Record name | NSC 202381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-29-5 | |

| Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC202381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 202381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6L2ZS2CPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Oxidation of Methyl-Substituted Precursors

The most widely documented method for synthesizing 4-(acetylamino)-2-nitrobenzoic acid involves oxidizing a methyl-substituted intermediate to introduce the carboxylic acid moiety. This approach, adapted from patents US7294740B2 and CA2475141A1, employs potassium permanganate (KMnO₄) in an aqueous sulfolane solvent system.

Key Steps :

- Substrate Preparation : Start with N-(2-methyl-4-acetylamino-5-nitrophenyl)acetamide, where the methyl group at position 1 is oxidized to a carboxylic acid.

- Oxidation Conditions :

- Work-Up :

Yield and Purity :

Regioselective Nitration Strategies

Introducing the nitro group at position 2 requires careful control of directing effects. The acetylated amino group at position 4 acts as a meta director, while the methyl group at position 1 (pre-oxidation) directs ortho/para substitution.

Nitration Protocol :

- Substrate : 4-Acetamidotoluene.

- Conditions :

- Outcome :

Challenges :

- Competing directing effects necessitate low-temperature conditions to suppress meta nitration.

- Impurities such as 4-acetamido-3-nitrotoluene are minimized through fractional crystallization.

Detailed Reaction Optimization

Oxidation Step Parameters

The oxidation of methyl groups to carboxylic acids is highly sensitive to reaction conditions. Data from patent US7294740B2 reveals the following optimizations:

Critical Notes :

Acidification and Crystallization

Post-oxidation acidification is crucial for product isolation:

- pH Range : 2–4. Lower pH values (<2) risk protonating the acetamido group, while higher pH (>4) reduces precipitation efficiency.

- Cooling Rate : Gradual cooling to 15–25°C minimizes co-precipitation of impurities.

Purification :

- Washes with hot water (>80°C) remove residual MnO₂.

- Drying under vacuum (50 mmHg) at 40–50°C yields a free-flowing powder.

Comparative Analysis of Methodologies

Alternative Oxidation Agents

While KMnO₄ is standard, other oxidants have been explored:

| Oxidizing Agent | Solvent System | Yield (%) | Purity (%) | Drawbacks |

|---|---|---|---|---|

| KMnO₄ | H₂O-sulfolane | 71 | >98 | MnO₂ byproduct handling |

| CrO₃ | Acetic acid | 55 | 90 | Toxic, corrosive |

| HNO₃ | H₂SO₄ | 60 | 85 | Overoxidation risks |

The position of nitro group introduction is influenced by:

- Substituent Effects :

- Acetamido (meta director) vs. methyl (ortho/para director).

- Temperature Control :

Side Products :

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Cost-Benefit Analysis

Characterization and Quality Control

Analytical Methods

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 210–212°C |

| Solubility (H₂O) | <0.1 g/L |

| pKa | 3.8 (COOH) |

Challenges and Troubleshooting

Common Issues

Applications De Recherche Scientifique

Applications Overview

The compound is utilized in multiple domains:

-

Pharmaceutical Development

- Role as an Intermediate : It is crucial in synthesizing anti-inflammatory and analgesic drugs. For instance, it serves as a precursor for the synthesis of Cinitapride, which is used to treat gastrointestinal disorders .

- Enzyme Inhibition Studies : Research indicates that 4-(Acetylamino)-2-nitrobenzoic acid can inhibit specific enzymes, providing insights into metabolic pathways and therapeutic targets .

- Analytical Chemistry

- Biochemical Research

- Polymer Science

- Colorimetric Assays

Case Study 1: Pharmaceutical Applications

Research has demonstrated that this compound exhibits significant biological activity as a precursor for various pharmaceuticals. A study focused on its role in synthesizing Cinitapride showed promising results for treating gastrointestinal disorders, highlighting its therapeutic potential.

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties of this compound revealed that it effectively interacts with specific enzymes involved in metabolic pathways. This interaction suggests potential applications in drug design targeting these pathways.

Case Study 3: Analytical Use

In analytical chemistry, the compound has been utilized to develop methods for detecting nitro compounds in environmental samples. Its effectiveness as a reagent has been validated through various studies, establishing its importance in quality control measures.

Mécanisme D'action

The mechanism of action of 4-(Acetylamino)-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

- 4-Acetamidobenzoic acid

- 2-Nitrobenzoic acid

- 4-Nitrobenzoic acid

Comparison: 4-(Acetylamino)-2-nitrobenzoic acid is unique due to the presence of both an acetylamino group and a nitro group on the benzene ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, which may only have one of these functional groups

Activité Biologique

4-(Acetylamino)-2-nitrobenzoic acid (CAS Number: 21573-29-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-tumor properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an acetylamino group and a nitro group attached to a benzoic acid framework. This configuration may contribute to its biological activity by allowing interactions with various biological targets.

Biological Activities

1. Anti-Tumor Activity

Research indicates that this compound exhibits notable anti-tumor properties. A study investigated its effects on human lung cancer (A549) and colon adenocarcinoma (Caco-2) cell lines. The compound was found to induce apoptosis in these cancer cells, suggesting a potential role as an anti-cancer agent.

- IC50 Values : The IC50 value for A549 cells was reported at 8.82 µM, while for Caco-2 cells, it was significantly lower at 0.00053 µM, indicating potent activity against colon cancer cells .

| Cell Line | Treatment Concentration (µM) | % Growth Suppression | IC50 (µM) |

|---|---|---|---|

| A549 | 20 | 75.70% | 8.82 |

| Caco-2 | 20 | 72.70% | 0.00053 |

2. Mechanisms of Action

The anti-tumor effects are hypothesized to involve the inhibition of proteasome activity, which is crucial for regulating cellular protein levels and apoptosis. Inhibiting the proteasome can lead to the accumulation of pro-apoptotic factors, selectively inducing death in cancer cells while sparing normal cells .

3. Other Biological Activities

In addition to anti-tumor effects, derivatives of benzoic acid, including this compound, have shown:

- Antibacterial and Antifungal Activities : Various studies have documented the antibacterial and antifungal properties of benzoic acid derivatives, making them candidates for further investigation in infectious disease treatments .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells

A detailed study evaluated the impact of various concentrations of this compound on A549 and Caco-2 cell lines over a 24-hour period using MTT assays. The results indicated that higher concentrations led to increased apoptosis rates, particularly in Caco-2 cells.

Case Study 2: Proteasome Inhibition

Another investigation focused on the role of proteasome inhibition by the compound in cancer therapy. The study found that treatment with this compound resulted in significant proteasome activity reduction, correlating with increased apoptosis in treated cell lines .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group and aromatic ring participate in controlled oxidations. A notable industrial process involves oxidation of intermediates using potassium permanganate (KMnO₄):

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Side-chain oxidation | 90–95°C, aqueous acidic medium | KMnO₄ (0.25M) | 2-acetylamino-4-ethoxy-5-nitrobenzoic acid | 71% |

Mechanistic Insight :

-

KMnO₄ selectively oxidizes methyl groups adjacent to electron-withdrawing substituents (e.g., nitro or acetyl groups) to carboxylic acids under acidic conditions.

-

Reaction completion is monitored via HPLC (retention time shift from 10.7 min to 12.4 min) .

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to an amine (-NH₂), enabling further functionalization:

| Reaction Type | Conditions | Reagents | Product | Application | Reference |

|---|---|---|---|---|---|

| Nitro reduction | Catalytic hydrogenation | H₂/Pd-C | 4-acetylamino-2-aminobenzoic acid | Precursor for pharmaceutical intermediates |

Key Findings :

-

Reduction products serve as intermediates in synthesizing antiviral agents, leveraging the amine group for coupling reactions.

Hydrolysis of the Acetylamino Group

The acetyl group is cleaved under basic conditions to yield free amines:

| Reaction Type | Conditions | Reagents | Product | Purity | Reference |

|---|---|---|---|---|---|

| Alkaline hydrolysis | KOH/MeOH, reflux | Base | 2-amino-4-ethoxy-5-nitrobenzoic acid | >98% (NMR) |

Industrial Protocol :

-

Hydrolysis is performed at elevated temperatures, followed by acidification to pH 2–4 for product precipitation .

Substitution Reactions

The chlorine-free analog, 4-(acetylamino)-2-chlorobenzoic acid (structural relative), demonstrates substitutive reactivity:

| Reaction Type | Target Site | Reagents | Product | Notes | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution | Chlorine at position 2 | NaOCH₃ | 4-acetylamino-2-methoxybenzoic acid | Requires polar aprotic solvents |

Cross-Compound Relevance :

-

Substitution patterns inform synthetic strategies for derivatives of this compound.

Functional Group Interconversion

The nitro group can be converted into diverse functionalities:

| Reaction Type | Conditions | Reagents | Product | Application | Reference |

|---|---|---|---|---|---|

| Nitro to amide | Carboxylic acid coupling | (R₈)₂C=CR₈COCl | 4-acetylamino-2-(amide)benzoic acid | Suzuki-Miyaura coupling precursors |

Synthetic Utility :

Thermal and Stability Data

Critical parameters for reaction optimization:

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Decomposition temperature | >200°C | Air atmosphere | |

| Solubility | 1.2 g/L (water, 25°C) | pH 7.0 |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Acetylamino)-2-nitrobenzoic acid, and how can reaction conditions be optimized?

A common approach involves nitration of precursor benzoic acid derivatives followed by acetylation. For instance, nitration of 4-acetamidobenzoic acid under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) yields the nitro derivative. Optimization requires monitoring reaction time, temperature, and stoichiometry to avoid over-nitration or side reactions like oxidation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR : To confirm functional groups (e.g., nitro group absorption at ~1520 cm⁻¹, carbonyl at ~1700 cm⁻¹).

- NMR : - and -NMR for structural elucidation (e.g., aromatic proton shifts at δ 7.5–8.5 ppm, acetyl methyl at δ 2.1–2.3 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in related nitrobenzoic acid derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust is generated.

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- Waste Disposal : Collect nitro-containing waste separately for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (using software like AutoDock Vina) can model interactions with biological targets, such as SARS-CoV-2 proteins, by analyzing binding affinities and hydrogen-bonding patterns. ADMET predictions assess pharmacokinetic profiles (e.g., bioavailability, toxicity) to prioritize compounds for in vitro testing .

Q. How should researchers address contradictions in reported biological activity data for nitrobenzoic acid derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent, cell lines). Systematic approaches include:

- Standardization : Use certified reference materials (e.g., pharmaceutical secondary standards) for activity assays.

- Control Experiments : Compare results against structurally similar compounds (e.g., 4-aminosalicylic acid) to isolate the nitro group’s contribution.

- Meta-Analysis : Cross-reference data from multiple sources (e.g., enzyme inhibition vs. cellular toxicity studies) to identify confounding variables .

Q. What strategies improve the stability of this compound in long-term storage?

- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.

- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis.

- Periodic Reanalysis : Conduct HPLC or TLC every 6–12 months to monitor purity. Degradation products (e.g., nitro-reduced amines) can be identified via LC-MS .

Q. How does the nitro group position influence the compound’s physicochemical properties compared to isomers like 3-nitro or 5-nitro derivatives?

The ortho-nitro group (position 2) enhances acidity due to electron-withdrawing effects, lowering the pKa of the carboxylic acid. This impacts solubility (e.g., increased water solubility at higher pH) and reactivity in coupling reactions. Comparative studies with isomers (e.g., 4-acetamido-3-nitrobenzoic acid) reveal distinct crystallographic packing and hydrogen-bonding networks, affecting melting points and stability .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.